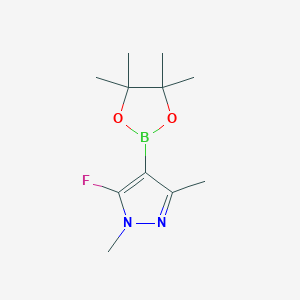

5-fluoro-1,3-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

説明

BenchChem offers high-quality 5-fluoro-1,3-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-fluoro-1,3-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

5-fluoro-1,3-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18BFN2O2/c1-7-8(9(13)15(6)14-7)12-16-10(2,3)11(4,5)17-12/h1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZODVFZYLWPBBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2C)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18BFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

5-Fluoro-1,3-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a synthetic compound notable for its complex structure that includes a pyrazole ring and a boron-containing moiety. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article provides a detailed examination of the biological activity of this compound, supported by data tables and relevant research findings.

- Molecular Formula : C11H18BFN2O2

- Molecular Weight : 240.09 g/mol

- Appearance : White to light yellow powder or crystalline solid

- Melting Point : 85 to 89 °C

The presence of fluorine and the dioxaborolane group suggests that this compound may exhibit unique reactivity patterns that could be harnessed for biological applications.

The biological activity of 5-fluoro-1,3-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is primarily attributed to its ability to interact with various biomolecules. Interaction studies indicate that the compound can form complexes with proteins and nucleic acids, which is crucial for understanding its mechanism of action in biological systems.

Pharmacological Applications

Research has demonstrated that pyrazole derivatives exhibit a range of pharmacological activities including:

- Anticancer Activity : Compounds with similar structures have shown promise in inhibiting tumor growth through various mechanisms including kinase inhibition.

- Anti-inflammatory Properties : Some derivatives have been reported to exhibit anti-inflammatory effects by modulating inflammatory pathways.

In vitro Studies

In vitro studies have highlighted the potential of this compound as a therapeutic agent. For instance:

| Study | Biological Activity | Concentration | Effect |

|---|---|---|---|

| TPH1 Inhibition | 100 µM | 64% inhibition | |

| Cytotoxicity in cancer cell lines | Varies | Significant reduction in cell viability |

These studies underline the compound's potential efficacy in targeting specific pathways involved in disease processes.

Case Studies

Several case studies have explored the biological activity of pyrazole derivatives:

-

Case Study on Tryptophan Hydroxylase Inhibition :

- A derivative similar to our compound exhibited significant inhibition of tryptophan hydroxylase (TPH1), suggesting possible applications in treating obesity and metabolic disorders.

-

Anticancer Activity :

- A related pyrazole derivative demonstrated potent anticancer activity in preclinical models by inhibiting key signaling pathways involved in tumor proliferation.

Structure-Activity Relationship (SAR)

The unique combination of fluorine substitution and the dioxaborolane moiety enhances the reactivity and potential biological activity compared to simpler analogs. The following table summarizes some structurally similar compounds and their unique features:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 3-Fluoro-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | Structure | Contains a methyl group instead of dimethyl substitutions |

| 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | Structure | Lacks fluorine; focus on boron chemistry |

| 5-Methyl-1H-pyrazole | Structure | Simpler structure; lacks boron functionality |

科学的研究の応用

The compound is primarily recognized for its biological activities, particularly in the following areas:

Anti-inflammatory Activity

Research indicates that derivatives of pyrazole possess notable anti-inflammatory properties. Studies have shown that compounds similar to 5-fluoro-1,3-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole exhibit significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. This suggests potential therapeutic applications in treating inflammatory diseases .

Anticancer Potential

Pyrazole derivatives have been evaluated for their anticancer properties. In vitro studies using the MTT assay demonstrated that certain pyrazole analogs exhibited cytotoxic effects against various cancer cell lines. The structure of these compounds allows them to interact effectively with cellular targets involved in cancer progression .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives. Compounds similar to 5-fluoro-1,3-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole have shown promising results against bacterial and fungal strains in laboratory settings. This opens avenues for developing new antimicrobial agents .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves the reaction of pyrazole with boron-containing reagents under controlled conditions. The presence of fluorine and the dioxaborolane moiety enhances its reactivity and biological activity compared to simpler analogs. Interaction studies have demonstrated that this compound can form complexes with various biomolecules, which is crucial for understanding its mechanism of action in biological systems.

Case Study 1: Anti-inflammatory Evaluation

A study evaluated a series of pyrazole derivatives for their anti-inflammatory activity using an acute carrageenan-induced paw edema model in rats. The results indicated that compounds with electron-donating groups exhibited enhanced anti-inflammatory effects compared to those with electron-withdrawing groups .

Case Study 2: Anticancer Activity Assessment

In another investigation focusing on anticancer properties, a selection of pyrazole derivatives was tested against several cancer cell lines. The findings revealed that specific structural modifications significantly improved cytotoxicity and selectivity towards cancer cells while minimizing toxicity to normal cells .

Comparative Data Table

| Compound Name | Structure | Unique Features |

|---|---|---|

| 5-Fluoro-1,3-dimethylpyrazole | Structure | Contains a fluorine atom enhancing biological activity |

| 3-Fluoro-N,N-dimethyl-aniline | Structure | Lacks boron functionality; focus on amine chemistry |

| Pyrazole Derivative X | Structure | Exhibits strong antimicrobial properties |

Q & A

Basic: What are the common synthetic routes for preparing this pyrazole boronic ester?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct borylation of pre-functionalized pyrazole intermediates. For example:

- Suzuki coupling : React a halogenated pyrazole precursor (e.g., 4-bromo-5-fluoro-1,3-dimethyl-1H-pyrazole) with bis(pinacolato)diboron under palladium catalysis (e.g., PdCl₂(PPh₃)₂ or Pd(PPh₃)₄) in a degassed solvent system (THF/H₂O or dioxane/H₂O) with a base (Na₂CO₃, K₂CO₃). Yields range from 70–89% depending on substituent steric effects .

- Microwave-assisted synthesis : Reduces reaction time (e.g., 0.5 h at 140°C) using Pd(PPh₃)₄ and NaHCO₃ in THF/H₂O .

Basic: Which spectroscopic methods are most reliable for characterizing this compound?

- ¹H/¹³C NMR : Confirm regiochemistry and purity. The ¹H NMR typically shows peaks for methyl groups (δ 1.34 ppm for pinacol boronate) and aromatic protons (δ 7.35–7.50 ppm for substituted pyrazole) .

- X-ray crystallography : Resolves steric effects of the 1,3-dimethyl groups and verifies boron coordination geometry. Tools like SHELXL and OLEX2 are recommended for refinement .

- High-resolution mass spectrometry (HRMS) : Validates molecular weight (C₁₃H₂₁BFN₂O₂, MW 281.12).

Advanced: How can contradictions between spectroscopic data and crystallographic results be resolved?

Discrepancies (e.g., dynamic effects in solution vs. static solid-state structures) require:

- Variable-temperature NMR : Detects conformational flexibility in solution.

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H⋯π) observed in crystallography but absent in NMR .

- DFT calculations : Compare optimized gas-phase structures with crystallographic data to identify steric or electronic distortions .

Advanced: What strategies optimize Suzuki-Miyaura coupling yields with this boronic ester?

- Catalyst selection : Use Pd₂(dba)₃/XPhos for sterically hindered substrates (yields >80%) .

- Solvent/base systems : Polar aprotic solvents (dioxane) with weak bases (NaHCO₃) minimize protodeboronation.

- Microwave irradiation : Enhances reaction efficiency for electron-deficient aryl partners .

- Purification : Column chromatography (silica gel, hexane/EtOAc) removes residual palladium.

Basic: What are key considerations when designing reaction schemes with this compound?

- Boron protection : The pinacol boronate group is stable under acidic conditions but hydrolyzes under strong bases.

- Coupling partners : Prioritize aryl/heteroaryl halides with complementary electronic profiles (e.g., electron-deficient bromides for faster coupling) .

- Steric effects : The 1,3-dimethyl groups may hinder coupling; use bulky ligands (XPhos) to accelerate oxidative addition .

Advanced: How do substituents influence reactivity in cross-coupling reactions?

- Electron-withdrawing groups (e.g., -F at position 5) increase boron electrophilicity, enhancing transmetalation rates.

- Steric hindrance : The 1,3-dimethyl groups reduce coupling efficiency with bulky aryl halides. Mitigate by:

Basic: What computational tools model this compound’s structure and properties?

- OLEX2/SHELX : For crystal structure refinement and hydrogen-bonding analysis .

- Gaussian or ORCA : Perform DFT calculations to predict NMR chemical shifts, Fukui indices (reactivity), and frontier molecular orbitals .

Advanced: How to validate weak non-covalent interactions in the crystal lattice?

- X-ray diffraction : Resolve C–H⋯π (3.0–3.5 Å) and π-stacking interactions (3.8–4.2 Å).

- Hirshfeld surfaces : Quantify interaction contributions (e.g., 12–15% for C–H⋯F contacts in fluorinated analogs) .

- Thermal ellipsoid plots : Assess thermal motion to distinguish static vs. dynamic disorder.

Basic: What are common impurities observed during synthesis?

- Protodeboronation products : Detectable via LC-MS (loss of 138 Da from boronate group).

- Residual palladium : Quantify using ICP-MS; remove with activated charcoal or SiliCycle® thiourea resin.

Advanced: How to troubleshoot low yields in multi-step syntheses?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。